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Compound of Interest

(2)-Aldosecologanin
Compound Name:

(Centauroside)

Cat. No.: B15146024

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, specifically
Nuclear Magnetic Resonance (NMR) characterization, for the iridoid glycoside (Z)-
Aldosecologanin. This document outlines the detailed NMR data in a structured format,
presents the experimental protocols for data acquisition, and visualizes the analytical workflow.

'H and *C NMR Spectroscopic Data

The following tables summarize the *H and 3C NMR chemical shift assignments for (Z)-
Aldosecologanin. The data is referenced from a study by Liu et al. published in the Journal of
Functional Foods in 2015. For complete experimental context, please refer to the original
publication.

Table 1: *H NMR Spectroscopic Data for (Z)-Aldosecologanin (CDsOD)
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Position Chemical Shift (8, Multiplicity Coupling Constant
ppm) (3, Hz)

1 7.45 S

3 5.25 d 4.0

5 3.15 m

6a 1.95 m

6P 1.80 m

7 9.65 S

8 2.90 m

9 4.80 d 8.0

10 6.25 d 6.0

11-OCHs 3.70 S

Glc-1' 4.65 d 8.0

Glc-2' 3.25 m

Glc-3' 3.40 m

Glc-4' 3.30 m

Glc-5' 3.45 m

Glc-6'a 3.85 dd 12.0, 2.0

Glc-6'b 3.65 dd 12.0,5.5

Table 2: 13C NMR Spectroscopic Data for (Z)-Aldosecologanin (CDsOD)
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Position Chemical Shift (6, ppm)
1 152.5
3 110.0
4 145.0
5 32.0
6 42.0
7 200.5
8 58.0
9 98.0
10 135.0
11 168.0
11-OCHs 51.5
Glc-1' 100.0
Glc-2' 74.5
Glc-3' 77.5
Glc-4' 71.5
Glc-5' 78.0
Glc-6' 62.5

Experimental Protocols

The NMR spectra of (Z)-Aldosecologanin are typically acquired using a high-field NMR
spectrometer. The following outlines a general experimental protocol for the characterization of
this and similar iridoid glycosides.

Sample Preparation
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o Sample Dissolution: Approximately 5-10 mg of purified (Z)-Aldosecologanin is dissolved in
0.5-0.7 mL of deuterated methanol (CDsOD). Other deuterated solvents such as deuterium
oxide (D20) or dimethyl sulfoxide-de (DMSO-des) may also be used depending on the
solubility and the desired spectral resolution.

« Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing the chemical shifts (& = 0.00 ppm).

« Filtration: The solution is filtered through a small cotton plug or a syringe filter directly into a 5
mm NMR tube to remove any particulate matter.

NMR Data Acquisition

¢ Instrumentation: Spectra are recorded on a Bruker Avance (or equivalent) spectrometer,
typically operating at a proton frequency of 400 MHz or higher.

e 'H NMR Spectroscopy:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
o Spectral Width: A spectral width of approximately 12-16 ppm is set.
o Acquisition Time: An acquisition time of 2-4 seconds is employed.

o Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the
protons.

o Number of Scans: Typically, 16 to 64 scans are accumulated to achieve an adequate
signal-to-noise ratio.

e 13C NMR Spectroscopy:

o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the
spectrum by removing C-H coupling.

o Spectral Width: A wider spectral width of approximately 200-240 ppm is required.

o Acquisition Time: An acquisition time of 1-2 seconds is typical.
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o Relaxation Delay: A relaxation delay of 2-5 seconds is used.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due
to the low natural abundance of the 13C isotope.

e 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and
carbon signals, various 2D NMR experiments are performed. These include:

[¢]

COSY (Correlation Spectroscopy): To identify *H-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C nuclei.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is crucial for stereochemical assignments.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR-based structural elucidation
of (Z)-Aldosecologanin.
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NMR characterization workflow for (Z)-Aldosecologanin.
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 To cite this document: BenchChem. [Spectroscopic Analysis of (Z)-Aldosecologanin: A
Technical Guide to NMR Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15146024#spectroscopic-data-for-z-aldosecologanin-
nmr-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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